molecular formula C19H25N5O2 B11247748 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one

Cat. No.: B11247748
M. Wt: 355.4 g/mol
InChI Key: YPDVEEJRIPFCOP-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyrimidine moiety and a methoxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with the methoxyphenyl group. The piperazine ring is introduced through nucleophilic substitution reactions. Key reagents include methylating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols, typically under mild to moderate temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic applications. Its potential to interact with biological targets makes it a candidate for the development of new medications, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{4-[(4-Chlorophenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one
  • 1-(4-{4-[(4-Methylphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one
  • 1-(4-{4-[(4-Hydroxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one

Uniqueness

What sets 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique pharmacological profiles and applications.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H25N5O2/c1-4-18(25)23-9-11-24(12-10-23)19-20-14(2)13-17(22-19)21-15-5-7-16(26-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22)

InChI Key

YPDVEEJRIPFCOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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